PI3K|A-IN-12
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Overview
Description
PI3K|A-IN-12 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The PI3K pathway is frequently dysregulated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions are proprietary and detailed in patent literature . Typically, the synthesis involves:
- Formation of core scaffolds through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling to achieve the desired inhibitor structure.
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
PI3K|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Employed in research to understand the molecular mechanisms of PI3K signaling.
Medicine: Investigated for its potential therapeutic effects in treating cancers with dysregulated PI3K pathways.
Industry: Utilized in the development of new cancer therapies and drug discovery efforts
Mechanism of Action
PI3K|A-IN-12 exerts its effects by inhibiting the activity of the PI3K enzyme, thereby blocking the downstream signaling pathways involved in cell growth and survival. The compound specifically targets the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent phosphorylation of downstream targets such as AKT and mTOR .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3K inhibitor used in the treatment of breast cancer.
Copanlisib: A pan-class I PI3K inhibitor approved for certain types of lymphoma.
Idelalisib: A PI3K delta inhibitor used in the treatment of B-cell malignancies
Uniqueness
PI3K|A-IN-12 is unique due to its high selectivity for specific PI3K isoforms, which reduces off-target effects and improves therapeutic efficacy. Its distinct chemical structure allows for better binding affinity and specificity compared to other inhibitors .
Properties
Molecular Formula |
C28H36F2N10O5S3 |
---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbodithioate |
InChI |
InChI=1S/C28H36F2N10O5S3/c1-44-20-5-3-4-19-22(20)31-24(23(29)30)40(19)27-33-25(32-26(34-27)37-14-16-45-17-15-37)36-6-8-38(9-7-36)28(46)47-18-21(41)35-10-12-39(13-11-35)48(2,42)43/h3-5,23H,6-18H2,1-2H3 |
InChI Key |
KOBDMZOFSXEFLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCN(CC5)C(=S)SCC(=O)N6CCN(CC6)S(=O)(=O)C)C(F)F |
Origin of Product |
United States |
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